molecular formula C8H7N5 B14791998 1H-Benzimidazole-5-carbonitrile, 2,6-diamino-

1H-Benzimidazole-5-carbonitrile, 2,6-diamino-

Cat. No.: B14791998
M. Wt: 173.17 g/mol
InChI Key: LETVJFFNMQAJEZ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carbonitrile, 2,6-diamino- is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring fused with a nitrile group at the 5-position and amino groups at the 2 and 6 positions. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbonitrile, 2,6-diamino- can be synthesized through several methods. One common approach involves the condensation of 1,2-phenylenediamine with cyanogen bromide in an acetonitrile solution . Another method includes the oxidation of benzoic acid to benzoic anhydride, followed by reaction with imidazole and subsequent cyanation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-5-carbonitrile, 2,6-diamino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino groups at the 2 and 6 positions can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Conversion to 1H-Benzimidazole-5-carbonitrile, 2,6-diamino-amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carbonitrile, 2,6-diamino- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1H-Benzimidazole-5-carbonitrile: Lacks the amino groups at the 2 and 6 positions.

    2-Amino-1H-benzimidazole-5-carbonitrile: Contains only one amino group at the 2-position.

    6-Amino-1H-benzimidazole-5-carbonitrile: Contains only one amino group at the 6-position.

Uniqueness: 1H-Benzimidazole-5-carbonitrile, 2,6-diamino- is unique due to the presence of amino groups at both the 2 and 6 positions, which enhances its reactivity and potential for forming diverse derivatives. This structural feature contributes to its broad range of applications and distinct chemical properties .

Properties

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

2,6-diamino-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C8H7N5/c9-3-4-1-6-7(2-5(4)10)13-8(11)12-6/h1-2H,10H2,(H3,11,12,13)

InChI Key

LETVJFFNMQAJEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=N2)N)N)C#N

Origin of Product

United States

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